molecular formula C17H20N4O3 B2469308 (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 1286702-77-9

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone

Cat. No.: B2469308
CAS No.: 1286702-77-9
M. Wt: 328.372
InChI Key: SCSSPYVBXBXGCX-UHFFFAOYSA-N
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Description

The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a complex organic molecule that features a combination of pyrazole, piperazine, and benzodioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone typically involves multi-step organic reactions. A common synthetic route may start with the preparation of the pyrazole derivative, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step often involves the coupling of the benzodioxole moiety to the piperazine derivative under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-17(14-2-3-15-16(12-14)24-13-23-15)20-9-6-19(7-10-20)8-11-21-5-1-4-18-21/h1-5,12H,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSSPYVBXBXGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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